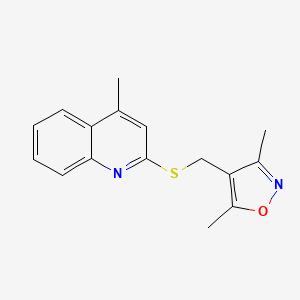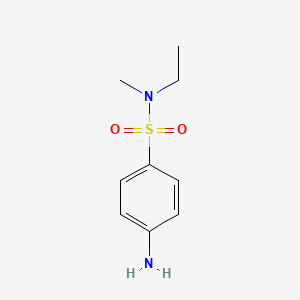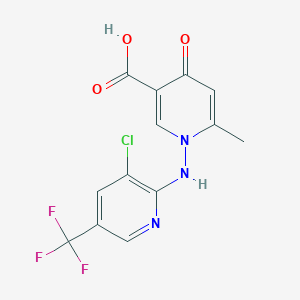
1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms .
Synthesis Analysis
The synthesis of such compounds often involves several steps, including the formation of the pyridine ring and the introduction of the trifluoromethyl group. For instance, 2-amino-3-chloro-5-(trifluoromethyl)pyridine can be prepared by amination of a 2-halogeno-trifluoromethyl-halogenopyridine or by halogenation of 2-amino-trifluoromethylpyridine . The synthesis of trifluoromethylpyridines is an active area of research, with many methods being developed to introduce the trifluoromethyl group into various substrates .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring and a trifluoromethyl group. The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the molecule .Chemical Reactions Analysis
Trifluoromethylpyridines can undergo various chemical reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation . The specific reactions that “1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid” can undergo would depend on the specific conditions and reagents used.Applications De Recherche Scientifique
Antibacterial Agents Synthesis
The compound is instrumental in the synthesis of pyridonecarboxylic acids, which are potent antibacterial agents. For example, derivatives of pyridonecarboxylic acids have been synthesized and evaluated for their antibacterial activity. These compounds are characterized by different substituents that influence their antibacterial potency, with certain configurations showing greater activity than others. Such research efforts highlight the compound's role in the development of new antibacterial solutions with potential clinical applications (Egawa et al., 1984).
Cardiotonic Activity
Additionally, the synthesis of methyl or ethyl esters of cyano-dihydro-oxo-pyridinecarboxylic acids, including derivatives of the compound , has shown cardiotonic activity. These compounds, acting as milrinone analogues, were tested for their effects on the contractile activity and frequency rate of atria from guinea-pigs, revealing their potential as cardiotonic agents (Mosti et al., 1992).
Functionalization of Pyridines
The compound has also been used in the functionalization of pyridines to generate carboxylic acids. Through selective deprotonation and subsequent carboxylation, researchers have developed methods to synthesize various carboxylic acids from chloro-, bromo-, and iodo(trifluoromethyl)pyridines. This demonstrates the compound's utility in organic synthesis, particularly in creating building blocks for further chemical modifications (Cottet et al., 2004).
Safety and Hazards
Orientations Futures
Trifluoromethylpyridines are of significant interest in the field of organic synthesis, particularly in the pharmaceutical and agrochemical industries. It is expected that many novel applications of trifluoromethylpyridines, including “1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid”, will be discovered in the future .
Propriétés
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-6-methyl-4-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O3/c1-6-2-10(21)8(12(22)23)5-20(6)19-11-9(14)3-7(4-18-11)13(15,16)17/h2-5H,1H3,(H,18,19)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSKFJBZJNMJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1NC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2568585.png)
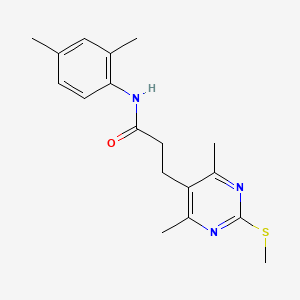
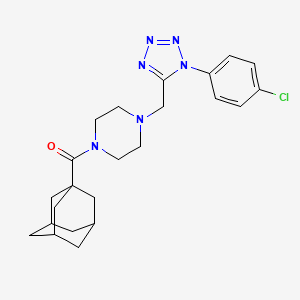
![ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2568589.png)
![N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2568590.png)


![Tricyclo[5.2.1.0^{2,6}]decan-8-amine hydrochloride](/img/structure/B2568594.png)
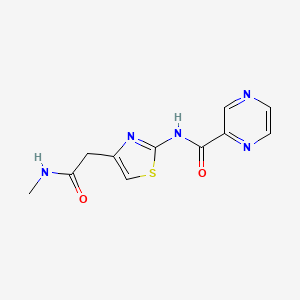
![1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B2568596.png)
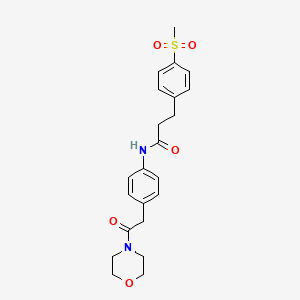
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2568599.png)
